4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine
Description
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c22-17(20-6-5-14(12-20)26-16-11-18-27-19-16)13-1-3-15(4-2-13)28(23,24)21-7-9-25-10-8-21/h1-4,11,14H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYSAGLBQDESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiadiazole core have been reported to interact with various biological targets, including enzymes and receptors.
Mode of Action
It’s known that thiadiazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding. The presence of the thiadiazole core might contribute to the compound’s ability to form stable complexes with its targets, leading to changes in their function.
Biochemical Pathways
Thiadiazole derivatives have been reported to interfere with various biochemical processes, including enzymatic reactions.
Pharmacokinetics
Compounds with a thiadiazole core are generally known for their good bioavailability.
Biological Activity
The compound 4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine represents a novel structure in medicinal chemistry, particularly due to the presence of the 1,2,5-thiadiazole moiety. This compound's unique configuration suggests potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory treatments. This article compiles existing research findings on its biological activities, synthesis methods, and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process that typically involves the formation of the thiadiazole ring followed by coupling reactions to introduce the morpholine and sulfonyl groups. The general synthetic route includes:
- Formation of the Thiadiazole Ring : This can be achieved through reactions involving phenylthiosemicarbazide and appropriate reagents.
- Coupling with Pyrrolidine : The thiadiazole is then reacted with pyrrolidine derivatives to form the core structure.
- Final Modifications : The introduction of the benzenesulfonyl and morpholine groups completes the synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole structures. For instance:
- Cytotoxicity Studies : Compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, derivatives from the 1,3,4-thiadiazole class exhibited IC50 values as low as against MCF-7 cells, indicating strong growth inhibition .
- Mechanism of Action : The cytotoxic effects are often attributed to apoptosis induction through pathways involving increased Bax/Bcl-2 ratios and activation of caspases .
Anti-inflammatory Activity
Compounds containing thiadiazole moieties have also been reported to exhibit anti-inflammatory properties:
- Inhibition of Inflammatory Markers : Thiadiazole derivatives have been shown to reduce levels of pro-inflammatory cytokines in various in vitro models. This suggests a mechanism that could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been explored extensively:
- Animal Models : Several studies indicate that certain thiadiazole compounds demonstrate significant anticonvulsant activity in animal models, with some achieving protection rates exceeding at specific dosages .
Case Study 1: Thiadiazole Derivatives Against Cancer
A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer activity. Among these, certain compounds demonstrated selective toxicity towards cancerous cells over normal cells. The study utilized MCF-7 and HepG2 cell lines for screening .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
In another research effort focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit inflammatory cytokine production in LPS-stimulated macrophages. Results indicated that certain modifications to the thiadiazole structure enhanced this activity significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs include morpholine-based pesticides and sulfonamide derivatives. Key comparisons are outlined below:
| Compound Name | Molecular Formula (Calculated*) | Key Functional Groups | Application/Potential Use | Notable Properties |
|---|---|---|---|---|
| 4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine | C₁₇H₂₀N₄O₅S₂ | Thiadiazole, sulfonyl, morpholine, pyrrolidine | Hypothesized agrochemical agent | High polarity, potential enzymatic inhibition |
| Dimethomorph (4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl)morpholine) | C₂₁H₂₂ClNO₄ | Chlorophenyl, dimethoxyphenyl, morpholine | Fungicide (oomycete control) | Systemic activity, lipophilic |
| MCPB (4-(4-chloro-2-methylphenoxy)butanoate) | C₁₁H₁₃ClO₃ | Phenoxy, chlorophenyl, butanoate | Herbicide (auxin mimic) | Selective broadleaf control |
| 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane | C₉H₁₃Cl₂NO₂ | Dichloroacetyl, spirocyclic | Safener (herbicide detoxification) | Radical scavenging, metabolic modulation |
*Molecular formulas for the target compound and dimethomorph are calculated based on structural analysis; others are derived from .
Key Findings:
Thiadiazole vs.
Mechanistic Divergence : While dimethomorph inhibits fungal cellulose synthase, the thiadiazole-pyrrolidine scaffold in the target compound may target enzymes like cysteine proteases or kinases, common in agrochemical design .
Spirocyclic vs. Linear Scaffolds : The spirocyclic compound’s dichloroacetyl group acts as a herbicide safener, diverging from the target compound’s probable role as a direct bioactive agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
